3-(Aminomethyl)-3-methoxytetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It features a thiolane ring, which is a five-membered ring containing one sulfur atom The compound is characterized by the presence of an aminomethyl group and a methoxy group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of a thiolane derivative with formaldehyde and an amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Reaction Conditions:
Reagents: Thiolane derivative, formaldehyde, amine
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Water or an organic solvent such as ethanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using the same synthetic route as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Alkyl halides or acyl chlorides as electrophiles in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiolane derivatives with different functional groups
Substitution: Compounds with substituted aminomethyl and methoxy groups
Scientific Research Applications
3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The sulfur atom in the thiolane ring can undergo redox reactions, which may contribute to the compound’s biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione can be compared with other sulfur-containing heterocyclic compounds, such as:
Thiolane: The parent compound without the aminomethyl and methoxy groups.
Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.
Methionine: An amino acid containing a sulfur atom in its side chain.
Uniqueness:
- The presence of both aminomethyl and methoxy groups in 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione provides unique chemical properties and reactivity compared to other similar compounds. These functional groups enhance its potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H13NO3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
(3-methoxy-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO3S/c1-10-6(4-7)2-3-11(8,9)5-6/h2-5,7H2,1H3 |
InChI Key |
BVJYFWHUCYNCFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCS(=O)(=O)C1)CN |
Origin of Product |
United States |
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